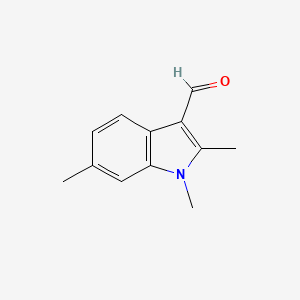

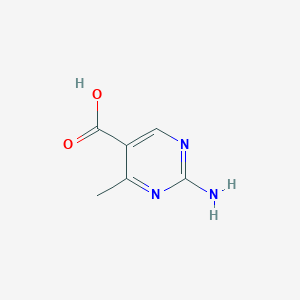

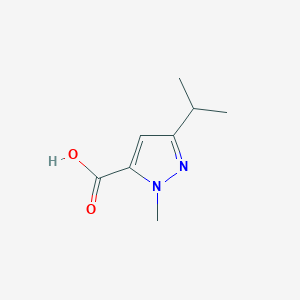

![molecular formula C16H17NO3 B1274683 3-氨基-3-[3-(苄氧基)苯基]丙酸 CAS No. 299439-16-0](/img/structure/B1274683.png)

3-氨基-3-[3-(苄氧基)苯基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various β-amino acid derivatives, including those with aromatic substituents, has been explored in several studies. For instance, N,N-disubstituted β-amino acids with thiazole and aromatic substituents were synthesized using the Hantzsch method, leading to compounds with antimicrobial activity and growth-promoting effects on rapeseed . Similarly, the synthesis of N-substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties was achieved by converting hydroxyphenyl amino butanoic acids into a series of derivatives, some of which showed good antimicrobial activity . Additionally, a series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs were synthesized, with modifications to the phenyl moieties resulting in increased in vitro activities and selectivity for the EP3 receptor .

Molecular Structure Analysis

The molecular structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, was determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization in the crystal through hydrogen bonding . This study provides insight into the structural characteristics that may influence the biological activity of similar compounds.

Chemical Reactions Analysis

The chemical reactivity of β-amino acid derivatives can be inferred from the synthesis of Mannich bases, where 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one and related compounds were synthesized and exhibited significant antimicrobial and antioxidant activities . The synthesis of chlorinated acids, such as 3-amino-3-(4-chlorophenyl)propanoic acid, resulted in weak specific antagonists of GABA at the GABAB receptor . These studies demonstrate the potential for β-amino acid derivatives to participate in various chemical reactions leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acid derivatives can be complex, as seen in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate syntheses inhibitors, which was synthesized through a series of reactions under mild conditions suitable for industrial-scale production . The ionization constants (pKa) of Mannich bases indicate that protonation may occur at physiological pH, and their non-toxic nature was confirmed through Brine shrimp lethality testing . The crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and related compounds revealed variations in the L-tyrosine backbone conformation and intramolecular interactions, which could influence their solubility and stability .

科学研究应用

高分子化学:与3-氨基-3-[3-(苄氧基)苯基]丙酸相关的槲皮酸已被用作可再生建筑块,增强分子对苯并噁嗪环形成的反应性,为聚合物化学中酚的可持续替代提供了一种选择。这种方法使苯并噁嗪的特定性能能够赋予脂肪族-OH基团分子或大分子,扩展了它们在材料科学中的应用(Trejo-Machin et al., 2017)。

化学合成:该化合物已被用作合成各种杂环化合物的起始物质,如呋喃酮、吡咯酮、吡啶并噁嗪酮、苯并噁嗪酮和喹唑啉酮。这些化合物在制药和化工行业中具有潜在应用(Soliman et al., 2010)。

生物活性:从类似化合物衍生的含有2-羟基苯基、苯并[b]噁嗪和喹唑啉基团的N-取代-β-氨基酸衍生物的合成显示出对各种细菌和真菌菌株具有良好的抗微生物活性,表明它们在医药应用中的潜在用途(Mickevičienė等,2015)。

药物中间体:该化合物已被确定为合成有效的PPARγ激动剂的关键中间体,这对于抗糖尿病和抗高脂血症药物的开发至关重要。这展示了它在制药研究中的重要性(Reynolds & Hermitage,2001)。

辐射诱导水凝胶:与3-氨基-3-[3-(苄氧基)苯基]丙酸相关的胺类化合物已被用于修饰辐射诱导的聚乙烯醇/丙烯酸水凝胶,增强其热稳定性和生物活性。这表明在医药应用中具有潜在用途(Aly & El-Mohdy, 2015)。

不对称生物催化:它已被用于研究不对称生物催化,用于生产药物中间体,展示了利用微生物菌株合成对映纯化合物的潜力(Li et al., 2013)。

抗结核药物:该化合物的衍生物已被评估其抗结核活性,某些合成的化合物显示出对结核分枝杆菌有希望的结果,表明它们作为抗结核药物的潜力(Lu et al., 2011)。

属性

IUPAC Name |

3-amino-3-(3-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVLKELFUCFYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390526 |

Source

|

| Record name | 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

CAS RN |

299439-16-0 |

Source

|

| Record name | 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

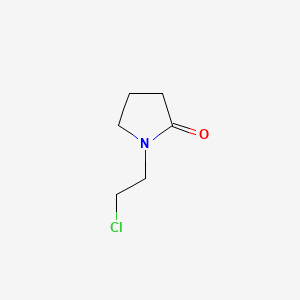

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)